3-Amino-1-(3-methylphenyl)propan-1-ol
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Overview
Description
“3-Amino-1-(3-methylphenyl)propan-1-ol” is a compound that is similar to 3-Amino-1-propanol . It has a methyl group attached to the phenyl ring, which differentiates it from 3-Amino-1-propanol .
Molecular Structure Analysis
The molecular structure of “3-Amino-1-(3-methylphenyl)propan-1-ol” can be inferred from its name. It likely contains a propanol backbone with an amino group (NH2) attached to the third carbon and a 3-methylphenyl group attached to the first carbon .Scientific Research Applications
Enzymatic Synthesis and Pharmaceutical Applications
One notable application is in the enzymatic synthesis of chiral 1,3-amino alcohols, serving as intermediates for pharmaceuticals such as (S)-dapoxetine. Candida antarctica lipase A was identified as an effective biocatalyst for producing valuable intermediates with high enantiomeric excess, showcasing the potential for asymmetric synthesis in drug development (Oliver Torre, V. Gotor‐Fernández, & V. Gotor, 2006).
Corrosion Inhibition
In the field of materials science, tertiary amines synthesized from derivatives of 1,3-diamino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), have been studied for their corrosion inhibition properties on carbon steel. These compounds form a protective layer on the metal surface, significantly reducing corrosion rates and demonstrating the potential for industrial applications in protecting metal infrastructure (G. Gao, C. Liang, & Hua Wang, 2007).
Dendrimer Synthesis for Biological Studies
3-Amino-propan-1-ol based poly(ether imine) dendrimers have been synthesized for use in biological studies. These dendrimers are non-toxic and can be functionalized with various groups, making them suitable for a range of applications, including drug delivery and imaging (T. R. Krishna, Samta Jain, U. Tatu, & N. Jayaraman, 2005).
Anticancer Activity
Further, the synthesis and evaluation of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides have shown promising antitumor activity, indicating the potential for the development of new anticancer agents (A. U. Isakhanyan, G. Gevorgyan, & S. G. Chshmarityan, 2016).
Analytical and Environmental Applications
Moreover, compounds synthesized from cardanol and glycerol, industrial waste products, have been investigated for their use as fluorescent markers with potential applications in biodiesel quality control. These compounds exhibit low acute toxicity and high inhibition efficiency, showcasing an environmentally friendly approach to industrial analytics (Bruno Ivo Pelizaro et al., 2019).
Safety and Hazards
While specific safety and hazard information for “3-Amino-1-(3-methylphenyl)propan-1-ol” is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
3-amino-1-(3-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-3-2-4-9(7-8)10(12)5-6-11/h2-4,7,10,12H,5-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHNFMBRWNWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-methylphenyl)propan-1-ol |
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